2-Butoxy-nicotinic acid

Description

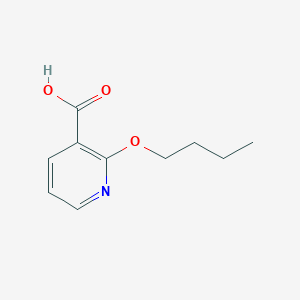

Structure

3D Structure

Properties

IUPAC Name |

2-butoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQXAJOJKMRJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodologies for 2 Butoxy Nicotinic Acid and Its Analogues

Retrosynthetic Analysis of the 2-Butoxy-nicotinic Acid Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding real-world synthetic equivalents. This process helps to identify viable synthetic pathways.

For 2-Butoxy-nicotinic acid, the analysis begins by identifying the key functional groups and bonds that can be logically "disconnected." The two primary disconnections are:

C-O Ether Bond: The bond between the pyridine (B92270) ring at the 2-position and the butoxy group is a prime candidate for disconnection. This is based on well-established ether synthesis reactions. This disconnection (pathway a ) yields two synthons: a positively charged 2-pyridyl synthon and a butoxide anion.

C-C Bond to Carboxyl Group: While possible, disconnecting the carboxylic acid group from the pyridine ring is less common for this type of molecule and would lead to more complex starting materials. A more practical approach is a functional group interconversion (FGI), where the carboxylic acid is envisioned as coming from the hydrolysis of an ester or a nitrile.

The most logical retrosynthetic pathway focuses on the C-O disconnection. The synthetic equivalents for the resulting synthons are typically a pyridine ring with a good leaving group at the 2-position and butanol (or its corresponding alkoxide).

Target Molecule: 2-Butoxy-nicotinic acid

Key Disconnection (C-O bond): Leads to...

Synthon 1: 2-pyridone-3-carboxylic acid cation (electrophile)

Synthon 2: Butoxide anion (nucleophile)

Synthetic Equivalents:

For Synthon 1: 2-chloronicotinic acid or its ester (e.g., methyl 2-chloronicotinate). The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution.

For Synthon 2: Sodium butoxide or n-butanol used with a strong base like sodium hydride (NaH).

This analysis suggests that a practical synthesis would involve reacting a 2-halonicotinic acid derivative with a butoxide source. Protecting the carboxylic acid as an ester during this step is often advantageous to prevent unwanted side reactions, followed by a final hydrolysis step to yield the target acid.

Development of Synthetic Routes and Reaction Optimizations

Based on the retrosynthetic analysis, several synthetic routes can be developed and optimized to produce 2-Butoxy-nicotinic acid and its analogues efficiently.

While the final target is a carboxylic acid, its functionalization into esters and amides is fundamental for creating analogues and for use as a protecting group strategy during synthesis.

Esterification: The conversion of the carboxylic acid group of a nicotinic acid derivative to an ester is commonly achieved through Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol). youtube.com The reaction is an equilibrium, and yields can be maximized by using the alcohol as the solvent and removing the water that is formed. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature. researchgate.net

Amidation: The synthesis of nicotinamide (B372718) analogues is a critical area of research. Direct amidation of the carboxylic acid can be achieved by heating it with an amine, often catalyzed by boric acid or other Lewis acids like Nb2O5. orgsyn.orgresearchgate.net A more common and high-yielding approach involves a two-step process:

Activation of the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or an active ester.

Reaction of the activated intermediate with the desired amine. This method is highly versatile and allows for the synthesis of a wide array of amides under controlled conditions. fishersci.co.ukorganic-chemistry.org

The introduction of the butoxy group at the 2-position of the pyridine ring is a cornerstone of the synthesis. This is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present at the 2- or 4-position. chemrxiv.org

The key reaction is the displacement of a halide from a precursor like methyl 2-chloronicotinate by a butoxide anion. This reaction is a variation of the Williamson ether synthesis applied to an aromatic system. youtube.comwikipedia.orgbyjus.com

Reaction: Methyl 2-chloronicotinate + Sodium butoxide → Methyl 2-butoxynicotinate + Sodium chloride

The butoxide is typically generated in situ by reacting n-butanol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The reaction mixture is then heated to facilitate the substitution. The subsequent hydrolysis of the ester group, usually with an aqueous base like sodium hydroxide (B78521) followed by acidification, yields the final 2-Butoxy-nicotinic acid.

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. ijarsct.co.in Several green chemistry principles are applicable to the synthesis of 2-Butoxy-nicotinic acid and its derivatives. nih.govbenthamscience.com

Alternative Solvents: Traditional SNAr reactions often use high-boiling, toxic aprotic solvents like DMF or HMPA. Research has shown that greener solvents, such as ethanol, can be highly effective, especially when combined with other green techniques. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. youtube.com For the synthesis of pyridine derivatives, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. tandfonline.comnih.govmdpi.com The nucleophilic substitution of halopyridines is particularly amenable to microwave heating, allowing for efficient synthesis even in more benign solvents like ethanol. tandfonline.comtandfonline.com

Catalysis: The use of catalysts, such as iron chloride for cyclization reactions or biocatalysts for enzymatic processes, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. rsc.orgfrontiersin.org Ionic liquids have also been explored as recyclable catalysts and solvents for pyridine synthesis. benthamscience.com

| Technique | Conventional Method | Green Alternative | Key Advantages |

|---|---|---|---|

| Heating | Oil bath reflux (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy savings, higher yields. mdpi.com |

| Solvent | DMF, HMPA, NMP | Ethanol, water, ionic liquids | Reduced toxicity, easier workup, improved safety. benthamscience.comtandfonline.com |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts | Catalyst recyclability, higher atom economy, milder conditions. rsc.orgfrontiersin.org |

To generate a library of analogues, functionalization at other positions of the 2-Butoxy-nicotinic acid core is necessary. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

By starting with a di-halogenated pyridine, such as 2,5-dibromopyridine, one halide can be selectively substituted with the butoxy group via SNAr, leaving the other halide available for cross-coupling. tandfonline.com

Suzuki-Miyaura Coupling: This reaction couples the remaining halide (e.g., bromine at the 5-position) with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the halide with various amines to produce aminated pyridine derivatives.

C-H Functionalization: More advanced methods involve the direct functionalization of C-H bonds, which avoids the need for pre-halogenated substrates. bris.ac.uk Palladium catalysts can direct the coupling of aryl halides or alkenes to specific C-H positions on the pyridine ring, offering a highly atom-economical route to complex analogues. rsc.org

These reactions provide powerful and flexible strategies for modifying the core structure, enabling the exploration of structure-activity relationships.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The successful synthesis of 2-Butoxy-nicotinic acid requires robust methods for isolating and purifying both the intermediate compounds and the final product.

Extraction: Liquid-liquid extraction is a primary step after the reaction is complete (workup). For the final product, which is a carboxylic acid, acid-base extraction is highly effective. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then acidified (e.g., with HCl), causing the pure nicotinic acid derivative to precipitate, after which it can be extracted back into an organic solvent or filtered. researchgate.net

Recrystallization: This is a powerful technique for purifying solid compounds. Crude 2-Butoxy-nicotinic acid can be dissolved in a hot solvent or solvent mixture and allowed to cool slowly. The pure compound will form crystals, while impurities remain dissolved in the mother liquor. google.comorgsyn.org For nicotinic acid derivatives, water or alcohol-water mixtures are often suitable recrystallization solvents. orgsyn.org

Column Chromatography: For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel, and a solvent system (eluent) of appropriate polarity is passed through. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions. chemicalbook.com

These techniques, used in combination, are essential for obtaining the synthetic intermediates and the final 2-Butoxy-nicotinic acid in high purity, which is critical for accurate characterization and further application.

Design and Synthesis of Novel 2-Butoxy-nicotinic Acid Derivatives

The design and synthesis of novel derivatives of 2-butoxy-nicotinic acid are guided by established medicinal chemistry principles to explore and optimize the compound's biological activities. These strategies primarily involve systematic modifications of the core structure, which consists of a pyridine ring substituted with a butoxy group at the 2-position and a carboxylic acid at the 3-position.

Structure-directed derivatization focuses on modifying specific functional groups of a lead compound to investigate the structure-activity relationship (SAR). For the 2-butoxy-nicotinic acid scaffold, the carboxylic acid group is a primary target for modification due to its chemical reactivity and its significant role in molecular interactions.

A common and effective strategy is the conversion of the carboxylic acid into amides. This transformation can be achieved by first activating the carboxylic acid, for instance, by converting it into an acid chloride, and then reacting it with a variety of primary or secondary amines. researchgate.net This approach allows for the introduction of a wide range of substituents, enabling a systematic exploration of how different chemical functionalities impact the compound's properties.

An example of this strategy is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which involves splicing the nicotinic acid core with a thiophene (B33073) moiety via an amide linkage. mdpi.com Research in this area has led to the development of compounds with significant fungicidal activity. mdpi.com The synthesis generally involves reacting a substituted nicotinoyl chloride with an appropriate aminothiophene. The resulting N-(thiophen-2-yl) nicotinamide derivatives have been evaluated for their efficacy against various plant pathogens, with some analogues showing excellent activity. mdpi.com

The table below details the research findings for a series of synthesized nicotinamide derivatives, highlighting their fungicidal activity against cucumber downy mildew (CDM).

| Compound ID | Substituents on Nicotinic Acid Ring | Substituents on Thiophene Ring | Fungicidal Activity (EC₅₀ in mg/L) vs. CDM |

|---|---|---|---|

| 4a | 6-bromo-5-chloro-2-methyl | 4-cyano-3-methyl-2-ethoxycarbonyl | 4.69 |

| 4b | 6-bromo-5-chloro-2-methyl | 4-cyano-3-methyl-2-ethoxycarbonyl | >50 |

| 4f | 5,6-dichloro | 4-cyano-3,5-dimethyl-2-ethoxycarbonyl | 1.96 |

| 4i | 5,6-dichloro | 4-cyano-3-methyl-2-ethoxycarbonyl | >50 |

| 4m | 5,6-dichloro | 4-cyano-3-methyl-2-(2-methoxyethyl)oxycarbonyl | >50 |

| 4s | 5,6-dichloro | 3-methyl-2-ethoxycarbonyl | >50 |

| Diflumetorim (Standard) | - | - | 21.44 |

| Flumorph (Standard) | - | - | 7.55 |

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead molecule by replacing a functional group with another that has similar spatial and electronic characteristics. researchgate.net This approach aims to improve pharmacokinetic properties, enhance potency, reduce side effects, or create novel intellectual property. chem-space.com For 2-butoxy-nicotinic acid, several peripheral moieties can be considered for bioisosteric replacement.

Carboxylic Acid Moiety: The carboxylic acid group is often associated with specific pharmacokinetic profiles, and its replacement can lead to improved bioavailability and metabolic stability. chem-space.com Prominent bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com These groups mimic the acidic proton and hydrogen bonding capabilities of the original carboxylic acid while offering different physicochemical properties.

Butoxy Moiety: The 2-butoxy group is an ether linkage that contributes to the lipophilicity and conformation of the molecule. Bioisosteric modifications can include replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group to alter bond angles and metabolic stability. cambridgemedchemconsulting.com The n-butyl chain can be replaced with isomers like isobutyl or tert-butyl groups to explore steric hindrance, or with fluorine-containing motifs to modulate lipophilicity and metabolic pathways. chem-space.com

Pyridine Ring: The pyridine ring is a key pharmacophoric element. Aromatic bioisosteres can be used as replacements to fine-tune electronic properties and potential interactions with biological targets. cambridgemedchemconsulting.com Common replacements for a pyridine or phenyl ring include other heterocycles like thiophene or pyridyl groups. researchgate.netcambridgemedchemconsulting.com Studies on nicotinic ligands have shown that substituted benzene (B151609) rings can serve as effective bioisosteric replacements for the pyridine ring. researchgate.net

The following table summarizes potential bioisosteric replacements for the key functional groups of 2-butoxy-nicotinic acid.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improve pharmacokinetic properties and metabolic stability. chem-space.com |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Alter bond angles, metabolic stability, and hydrogen bonding capacity. cambridgemedchemconsulting.com |

| n-Butyl Group | Cyclopropyl, Trifluoromethyl, Isobutyl, Tert-butyl | Modify steric bulk, lipophilicity, and metabolic profile. chem-space.com |

| Pyridine Ring | Phenyl, Thiophene, Pyridyl, Furan | Modulate electronic properties and receptor interactions. researchgate.netcambridgemedchemconsulting.com |

Spectroscopic and Structural Characterization of 2 Butoxy Nicotinic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing radiation at specific frequencies corresponding to these vibrations, functional groups within 2-Butoxy-nicotinic acid can be identified.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Butoxy-nicotinic acid is expected to display a combination of characteristic absorptions from both the nicotinic acid moiety and the butoxy side chain.

The nicotinic acid portion contributes several key signals. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption peak around 1700-1725 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) ring are expected in the 1580-1620 cm⁻¹ region. researchgate.netresearchgate.net

The butoxy group introduces characteristic aliphatic signals. Strong absorption bands between 2850 and 2960 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. libretexts.org A significant C-O-C stretching vibration, characteristic of the ether linkage, is expected to be observed in the 1100-1250 cm⁻¹ range. umd.eduvscht.cz

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2960-2850 | C-H stretch | Aliphatic (Butoxy) |

| 1725-1700 | C=O stretch | Carboxylic Acid |

| 1620-1580 | C=C, C=N stretch | Aromatic (Pyridine) |

| 1250-1100 | C-O-C stretch | Ether |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum serves as a unique molecular "fingerprint". spectroscopyonline.comresearchgate.net For 2-Butoxy-nicotinic acid, the most intense signals are expected to arise from the pyridine ring. jocpr.com Strong bands corresponding to the ring breathing modes and other C=C and C=N vibrations would be prominent in the fingerprint region (800-1800 cm⁻¹). nih.govnih.gov While the butoxy chain's C-H and C-C bonds would produce Raman signals, they are generally weaker and less characteristic than the aromatic ring vibrations. The symmetric C-O-C stretch of the ether linkage may also be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Butoxy-nicotinic acid can be divided into two distinct regions: the downfield aromatic region, corresponding to the protons on the pyridine ring, and the upfield aliphatic region, corresponding to the butoxy chain.

Aromatic Region: The substituted nicotinic acid ring has three aromatic protons.

H-6: The proton ortho to the ring nitrogen is expected to be the most deshielded, appearing as a doublet of doublets around 8.5-8.8 ppm. hmdb.castackexchange.com

H-4: This proton is anticipated to appear as a doublet of triplets further upfield, typically in the 8.1-8.3 ppm range. stackexchange.com

H-5: The proton at position 5 is expected to be the most shielded of the aromatic protons, resonating as a doublet of doublets around 7.4-7.6 ppm. stackexchange.com

Aliphatic Region: The n-butoxy group (-O-CH₂-CH₂-CH₂-CH₃) will show four distinct signals.

-O-CH₂-: The methylene group directly attached to the ether oxygen is the most deshielded of the aliphatic protons, expected to appear as a triplet around 4.3-4.5 ppm. oregonstate.edu

-CH₂-CH₂-CH₃: The terminal methyl group will appear as a triplet around 0.9-1.0 ppm. oregonstate.edu

-O-CH₂-CH₂- and -CH₂-CH₃: The two internal methylene groups will appear as complex multiplets (likely sextets or pentets) in the intermediate region of 1.4-1.8 ppm. oregonstate.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.5 - 8.8 | dd (doublet of doublets) |

| H-4 (Pyridine) | 8.1 - 8.3 | dt (doublet of triplets) |

| H-5 (Pyridine) | 7.4 - 7.6 | dd (doublet of doublets) |

| -O-CH₂- | 4.3 - 4.5 | t (triplet) |

| -O-CH₂-CH₂- | 1.7 - 1.9 | m (multiplet) |

| -CH₂-CH₃ | 1.4 - 1.6 | m (multiplet) |

| -CH₂-CH₃ | 0.9 - 1.0 | t (triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and will appear at the far downfield end of the spectrum, around 165-170 ppm. chemicalbook.comlibretexts.org

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the 120-160 ppm range. chemicalbook.comhmdb.ca The C-2 carbon, being attached to both the ring nitrogen and the ether oxygen, is expected to be the most downfield of the ring carbons. The C-3 carbon, attached to the carboxyl group, will also be significantly downfield.

Aliphatic Carbons: The four carbons of the butoxy chain will appear in the upfield region. The carbon directly bonded to the ether oxygen (-O-CH₂-) is the most deshielded of this set, appearing around 68-72 ppm. libretexts.orgoregonstate.edu The remaining methylene carbons will appear around 19-31 ppm, and the terminal methyl carbon (-CH₃) will be the most shielded signal, appearing around 13-15 ppm. libretexts.orgoregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 170 |

| C-2, C-6, C-4 (Pyridine) | 145 - 160 |

| C-3, C-5 (Pyridine) | 120 - 138 |

| -O-CH₂- | 68 - 72 |

| -O-CH₂-CH₂- | 30 - 32 |

| -CH₂-CH₃ | 19 - 21 |

| -CH₂-CH₃ | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments and confirming the molecular structure. youtube.com

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 2-Butoxy-nicotinic acid, COSY would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, establishing their connectivity on the pyridine ring. It would also reveal the sequence of the butoxy chain by showing correlations between the protons on adjacent carbons (-O-CH₂- ↔ -CH₂- ↔ -CH₂- ↔ -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. sdsu.eduemerypharma.com This experiment would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the aromatic proton signal at ~8.5 ppm (H-6) would show a cross-peak to its corresponding carbon signal in the 145-160 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing the final connectivity of the molecule by showing correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu The most critical correlation in the HMBC spectrum would be a cross-peak between the protons of the -O-CH₂- group (at ~4.4 ppm) and the C-2 carbon of the pyridine ring. This three-bond correlation (H-C-O-C) would provide definitive proof that the butoxy group is attached to the C-2 position of the nicotinic acid ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the molecular weight. This high-energy ion often undergoes fragmentation, breaking apart in a predictable manner that reveals information about its constituent functional groups.

For 2-Butoxy-nicotinic acid (C₁₀H₁₃NO₃), the exact molecular weight is 195.0895 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z 195. The fragmentation pattern can be predicted based on the known behavior of carboxylic acids, ethers, and aromatic pyridine rings. libretexts.orglibretexts.org Key fragmentation pathways would likely include:

Loss of the butoxy side chain: Cleavage of the ether bond can occur, leading to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via rearrangement, a common pathway for ethers.

Fragmentation of the butyl group: The butyl chain itself can fragment, primarily through the loss of alkyl radicals. A significant fragmentation would be the alpha-cleavage of the C-C bond adjacent to the ether oxygen, resulting in the loss of a propyl radical (•C₃H₇) to yield a stable ion.

Decarboxylation: Carboxylic acids readily lose the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.org

Pyridine Ring Stability: The aromatic pyridine ring is relatively stable and would likely remain intact, forming the core of many observed fragment ions.

A plausible fragmentation pattern is detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Lost | Interpretation |

| 195 | [C₁₀H₁₃NO₃]⁺ | - | Molecular Ion |

| 150 | [C₉H₁₂NO]⁺ | •COOH | Loss of the carboxylic acid radical |

| 138 | [C₇H₈NO₂]⁺ | •C₃H₇ | Alpha-cleavage of the butyl group, loss of a propyl radical |

| 122 | [C₆H₄NO₂]⁺ | •OC₄H₉ | Cleavage of the ether bond, loss of the butoxy radical |

| 94 | [C₅H₄NO]⁺ | CO₂, C₄H₈ | Loss of carbon dioxide and butene |

| 78 | [C₅H₄N]⁺ | COOH, OC₄H₉ | Pyridine ring fragment |

This table presents predicted fragmentation data based on general chemical principles. Actual experimental results may vary.

Chromatographic Techniques for Purity Assessment and Characterization

Chromatography is a cornerstone of chemical analysis, used to separate a mixture into its individual components. For 2-Butoxy-nicotinic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are vital for assessing purity and confirming identity.

HPLC is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like 2-Butoxy-nicotinic acid. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For 2-Butoxy-nicotinic acid, a reversed-phase HPLC method would be highly effective. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The identity of the compound is confirmed by comparing its retention time—the time it takes to travel through the column—to that of a certified reference standard analyzed under identical conditions. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Methods for the parent compound, nicotinic acid, often utilize similar setups. researchgate.netchromatographyonline.comnih.gov

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~261 nm |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

This table outlines a typical, hypothetical set of HPLC parameters for the analysis of nicotinic acid derivatives.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. However, direct analysis of 2-Butoxy-nicotinic acid by GC is challenging due to its low volatility and the high polarity of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector.

To overcome this, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester. cdc.gov This approach is standard for analyzing related compounds like 2-butoxyacetic acid. hsl.gov.uk For instance, reacting 2-Butoxy-nicotinic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the -COOH group to a -COOSi(CH₃)₃ group. The resulting derivative is sufficiently volatile for GC analysis. The coupled mass spectrometer then provides fragmentation data for the derivative, confirming its identity.

| Parameter | Typical Condition |

| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or PFBBr (Pentafluorobenzyl bromide) |

| GC Column | HP-5ms or similar (5%-phenyl)-methylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents plausible GC-MS conditions for the analysis of a derivatized form of 2-Butoxy-nicotinic acid.

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of this writing, a crystal structure for 2-Butoxy-nicotinic acid has not been deposited in public databases. However, the crystal structure of the parent compound, nicotinic acid, is well-documented. nanomegas.com An analysis of 2-Butoxy-nicotinic acid would similarly reveal the planarity of the pyridine ring and the specific torsion angles that define the orientation of the butoxy group relative to the ring. This conformational information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

The crystallographic data for nicotinic acid is provided for reference.

| Parameter | Data for Nicotinic Acid nanomegas.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.19 Å, b = 11.74 Å, c = 7.28 Å |

| Unit Cell Angles | α = 90°, β = 112.45°, γ = 90° |

This table shows published crystallographic data for the parent compound, nicotinic acid.

Computational and Theoretical Studies of 2 Butoxy Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for predicting the properties of a molecule from its electronic structure. These ab initio methods provide detailed insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, and to calculate various electronic properties.

For 2-butoxy-nicotinic acid, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.net The geometry of the pyridine (B92270) ring would be largely planar, with slight distortions introduced by the bulky butoxy group at the 2-position and the carboxylic acid group at the 3-position.

The butoxy group introduces significant conformational flexibility. The key dihedral angles that would define the orientation of the butoxy group relative to the pyridine ring are C(3)-C(2)-O-C(butyl) and C(2)-O-C(butyl)-C(butyl). Similarly, the orientation of the carboxylic acid group is defined by the N(1)-C(3)-C(carboxyl)-O angle. Studies on related molecules like 2-(methylthio)nicotinic acid have shown that different conformers can exist with varying stabilities. researchgate.net

Illustrative Optimized Geometric Parameters for Nicotinic Acid Derivatives (DFT/B3LYP)

| Parameter | Nicotinic Acid | 2-(methylthio)nicotinic acid researchgate.net | Expected Range for 2-Butoxy-nicotinic Acid |

|---|---|---|---|

| N1–C2 Bond Length (Å) | 1.334 | 1.336 | ~1.34 |

| C2–C3 Bond Length (Å) | 1.395 | 1.422 | ~1.41-1.42 |

| C3–C(carboxyl) Bond Length (Å) | 1.497 | 1.478 | ~1.48-1.50 |

| C=O Bond Length (Å) | 1.209 | 1.208 | ~1.21 |

| C-O(H) Bond Length (Å) | 1.365 | 1.361 | ~1.36 |

| C2-X Bond Length (Å) (X=substituent) | - | 1.776 (S) | ~1.36-1.37 (O) |

Note: Data for Nicotinic Acid is based on typical DFT calculations. The table illustrates the type of data obtained from DFT studies; specific values for 2-butoxy-nicotinic acid would require a dedicated calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wuxibiology.com A smaller gap generally implies higher reactivity and lower stability. wikipedia.org

For 2-butoxy-nicotinic acid, the HOMO would likely be distributed over the electron-rich pyridine ring and the oxygen atom of the butoxy group. The LUMO is expected to be localized primarily on the pyridine ring and the carboxylic acid group, which are electron-withdrawing. The introduction of the electron-donating butoxy group at the 2-position would be expected to raise the HOMO energy level compared to unsubstituted nicotinic acid, potentially leading to a smaller HOMO-LUMO gap and thus higher reactivity.

Illustrative FMO Energies for Nicotinic Acid and Derivatives (eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Nicotinic Acid dergipark.org.tr | -7.24 | -2.11 | 5.13 |

| 2-chloronicotinic acid dergipark.org.tr | -7.46 | -2.67 | 4.79 |

| 6-chloronicotinic acid dergipark.org.tr | -7.53 | -2.58 | 4.95 |

Note: This table shows calculated values for related compounds to demonstrate how substituents affect FMO energies. The electron-donating butoxy group would likely decrease the magnitude of EHOMO and potentially the energy gap compared to the parent nicotinic acid.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an ESP map of 2-butoxy-nicotinic acid, the most negative regions would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netnih.gov The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, marking it as a primary site for hydrogen bond donation. The butoxy group would present a region of moderately negative potential around its oxygen atom and a neutral to slightly positive potential over its alkyl chain.

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static molecules, molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

2-Butoxy-nicotinic acid possesses several rotatable bonds, leading to a complex conformational landscape. The primary sources of flexibility are:

Rotation around the C2-O bond, connecting the butoxy group to the ring.

Rotation around the O-C1' bond of the butoxy group.

Rotation around the subsequent C-C bonds within the butyl chain.

Rotation around the C3-C(carboxyl) bond.

A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer using molecular mechanics or quantum chemical methods. The results would be plotted on a potential energy surface (PES), which maps the energy as a function of the dihedral angles. This landscape would reveal the lowest-energy (most stable) conformers and the energy barriers between them. It is expected that steric hindrance between the butyl chain, the carboxylic acid group, and the pyridine ring would significantly influence the preferred conformations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of 2-butoxy-nicotinic acid, typically in a solvent like water, would provide a detailed picture of its dynamic behavior.

The simulation would show how the molecule's flexible butoxy chain moves and folds. It would also reveal the specific interactions between the molecule and surrounding water molecules. The carboxylic acid group and the pyridine nitrogen would act as strong hydrogen bond acceptors, while the hydroxyl hydrogen would be a strong hydrogen bond donor. The butoxy group combines a polar ether linkage with a nonpolar alkyl chain, giving the molecule amphiphilic character. MD simulations can quantify the structure of the solvation shell, showing how water molecules arrange themselves around both the hydrophilic (carboxyl, pyridine) and hydrophobic (butyl chain) parts of the molecule. This is crucial for understanding its solubility and transport properties in an aqueous environment. nih.gov

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are powerful tools in drug discovery for predicting the biological activity of molecules and understanding their interactions with protein targets, thereby reducing the time and cost of experimental research. ncsu.edulongdom.org

Molecular Docking for Ligand-Protein Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For 2-butoxy-nicotinic acid, this method could elucidate its binding modes with potential biological targets.

Potential Protein Targets: Based on the known pharmacology of nicotinic acid derivatives, potential protein targets for 2-butoxy-nicotinic acid could include:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): As a derivative of nicotinic acid, nAChRs are primary targets of interest. nih.govnih.gov Different subtypes of nAChRs exist, and docking could help predict the selectivity of 2-butoxy-nicotinic acid. nih.govresearchgate.net

Enzymes: Nicotinic acid derivatives have been shown to interact with various enzymes. mdpi.commdpi.comnih.gov Docking studies could explore interactions with enzymes such as dihydrofolate reductase or tyrosyl-tRNA synthetase. mdpi.com

Interaction Analysis: A molecular docking simulation would predict the binding affinity (scoring function) and visualize the interactions between 2-butoxy-nicotinic acid and the amino acid residues in the active site of the target protein. Key interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group and the pyridine nitrogen of the nicotinic acid scaffold are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butoxy group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The pyridine ring could engage in pi-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine.

Hypothetical Molecular Docking Results: The following table illustrates hypothetical docking scores and key interacting residues for 2-butoxy-nicotinic acid with a subunit of a nicotinic acetylcholine receptor.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| nAChR α4β2 | -8.5 | TRP 149, TYR 93 | Pi-Stacking |

| SER 192 | Hydrogen Bond | ||

| LEU 119, VAL 111 | Hydrophobic |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.netbenthamdirect.com

Pharmacophore Model Development: For a series of active nicotinic acid derivatives, a pharmacophore model could be generated. This model would likely include features such as:

A hydrogen bond acceptor (from the pyridine nitrogen or carbonyl oxygen). nih.gov

A hydrogen bond donor (from the carboxylic acid).

An aromatic ring feature.

A hydrophobic feature (representing the alkoxy group).

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for other molecules that match the pharmacophoric features. This virtual screening process can rapidly identify novel compounds with a high probability of being active at the same target. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

Model Development: To develop a QSAR model for 2-alkoxy-nicotinic acid derivatives, a dataset of compounds with varying alkoxy chain lengths and their corresponding biological activities (e.g., IC50 values) would be required. Molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

A statistical method, such as multiple linear regression, would then be used to generate an equation that best correlates the descriptors with the biological activity. For nicotinic agonists, studies have shown that steric effects can be a major factor in modulating receptor affinity. nih.govnih.gov

Exemplary QSAR Equation and Data:

An example of a hypothetical QSAR equation could be: log(1/IC50) = 0.75 * LogP - 0.23 * Steric_Volume + 1.54

The following table provides hypothetical data that could be used to generate such a model.

| Compound | Alkoxy Group | LogP | Steric Volume (ų) | Experimental IC50 (nM) | Predicted log(1/IC50) |

| 1 | Methoxy | 1.2 | 90 | 500 | 5.3 |

| 2 | Ethoxy | 1.7 | 105 | 350 | 5.5 |

| 3 | Propoxy | 2.2 | 120 | 200 | 5.7 |

| 4 | Butoxy | 2.7 | 135 | 150 | 5.8 |

Cheminformatics and Data Mining for Analogous Compound Analysis

Cheminformatics involves the use of computational tools to analyze and organize chemical data. nih.govnih.govdrugdesign.org For 2-butoxy-nicotinic acid, cheminformatics approaches could be used to mine existing databases for structurally similar compounds.

Analog Searching and Analysis: By searching chemical databases such as PubChem, ChEMBL, and SciFinder, one can identify known compounds with a 2-alkoxy-nicotinic acid scaffold. The biological data associated with these analogs can provide valuable insights into the potential activities and liabilities of 2-butoxy-nicotinic acid.

Property Prediction: Cheminformatics tools can also be used to predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-butoxy-nicotinic acid based on its structure. nih.gov This can help in the early assessment of its drug-likeness.

Investigation of Biological Activities and Mechanistic Pathways Non Clinical Focus

Enzymatic Inhibition Studies in In Vitro Systems

Potential for α-Amylase and α-Glucosidase Inhibition

Inhibition of enzymes such as α-amylase and α-glucosidase is a key strategy in managing carbohydrate uptake. nih.govmdpi.com These enzymes are crucial for the digestion of complex carbohydrates into absorbable simple sugars. mdpi.comnih.gov By impeding their function, it is possible to control postprandial hyperglycemia. mdpi.comnih.gov Despite the therapeutic interest in α-amylase and α-glucosidase inhibitors, comprehensive searches of scientific literature did not yield specific studies investigating the inhibitory potential of 2-Butoxy-nicotinic acid against these two enzymes.

Investigation of HIV-1 Reverse Transcriptase (RT) Inhibition Potential

The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, making it a primary target for antiretroviral therapy. mdpi.comresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a class of drugs that bind to an allosteric site on the enzyme, inducing conformational changes that disrupt its catalytic activity. mdpi.comnih.gov

In vitro studies have identified 2-Butoxy-nicotinic acid (also known as NSC 127133) as an inhibitor of HIV-1 RT. Research demonstrated its activity against the enzyme, and densitometry analysis was used to quantify this inhibition across various concentrations. The mechanism of such non-nucleoside inhibitors generally involves binding to a hydrophobic pocket near the enzyme's active site, which blocks the chemical reaction of DNA polymerization without preventing nucleotide binding. nih.govnih.gov This leads to the nonproductive binding of the nucleoside triphosphate. nih.govnih.gov

Below is a table summarizing the findings related to the HIV-1 RT inhibition by 2-Butoxy-nicotinic acid (NSC 127133).

| Compound Name | Target Enzyme | Type of Inhibition | Method of Analysis |

| 2-Butoxy-nicotinic acid (NSC 127133) | HIV-1 Reverse Transcriptase (RT) | Non-nucleoside Inhibition | Densitometry Analysis |

Receptor Binding and Modulation Investigations in Cell-Free or Cell-Based Assays

Exploration of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems. wikipedia.orgnih.gov They are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive functions like memory and attention. wikipedia.orgnih.gov Given that the core structure of 2-Butoxy-nicotinic acid is derived from nicotinic acid, a known ligand for certain receptors, exploring its interaction with nAChRs is a logical area of investigation. However, based on available scientific literature, no specific studies have been published that investigate the binding or modulation of nAChRs by 2-Butoxy-nicotinic acid.

Other Molecular Target Identification and Validation Studies

Beyond its established activity against HIV-1 RT, the broader molecular target profile of 2-Butoxy-nicotinic acid remains largely unexplored in publicly available research. Comprehensive database searches did not identify further validated molecular targets for this specific compound.

Anti-inflammatory Research in In Vitro Cell Lines and Animal Models

Inflammation is a complex biological response implicated in a wide range of diseases. mdpi.comnih.gov Nicotinic acid, the parent compound of 2-Butoxy-nicotinic acid, has been shown to exert anti-inflammatory effects through various mechanisms, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6. nih.govspringermedicine.comresearchgate.net These effects are often mediated through receptors like GPR109A, which are expressed on immune cells such as monocytes and macrophages. nih.gov Despite the known anti-inflammatory properties of nicotinic acid, there is currently no specific research available from in vitro or animal model studies detailing the anti-inflammatory activities of its derivative, 2-Butoxy-nicotinic acid.

Metabolic Transformation Studies in Research Models Non Human and in Vitro

In Vitro Enzymatic Hydrolysis and Esterase Activity

No studies have been identified that specifically investigate the in vitro enzymatic hydrolysis of 2-Butoxy-nicotinic acid. While esterases are a broad class of enzymes responsible for the cleavage of ester bonds, their specific activity towards the butoxy group of this compound has not been characterized. Research on other nicotinic acid esters has indicated the involvement of various esterases in their metabolism; however, direct extrapolation to 2-Butoxy-nicotinic acid is not scientifically valid without experimental evidence.

Identification of Major Metabolites in Non-Human Biological Systems

There is currently no published data identifying the major metabolites of 2-Butoxy-nicotinic acid in any non-human biological systems, such as in vivo animal models (e.g., rats, dogs) or in vitro systems using liver microsomes or hepatocytes. Consequently, a data table of potential metabolites cannot be generated.

Elucidation of Metabolic Pathways and Enzyme Systems Involved

Due to the absence of metabolite identification, the metabolic pathways for 2-Butoxy-nicotinic acid have not been elucidated. It is plausible that metabolism could involve O-dealkylation of the butoxy group, hydroxylation of the butyl chain, or conjugation reactions. The specific enzyme systems, such as cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferases (UGTs), that may be involved in these potential pathways have not been investigated for this compound.

Potential Research Applications Beyond Biomedical Field

Utility as Chemical Synthons and Building Blocks in Multistep Organic Synthesis

In the field of organic chemistry, the strategic construction of complex molecules often relies on the use of "synthons" and "building blocks". A synthon is a conceptual unit representing a potential starting material in the process of retrosynthetic analysis, which deconstructs a target molecule into simpler precursors. wikipedia.orgchemeurope.com 2-Butoxy-nicotinic acid is a valuable building block because it possesses multiple reactive sites that can be selectively addressed in multistep synthetic sequences.

The nicotinic acid core itself is a well-established precursor in various synthetic endeavors. nih.govnih.gov The key functional groups that confer this utility are:

The Carboxylic Acid Group (-COOH): This group can be readily converted into a wide range of other functionalities, including esters, amides, acid halides, and anhydrides. nih.gov It can also be reduced to form an alcohol. These transformations are fundamental in creating carbon-heteroatom bonds and extending carbon chains.

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is nucleophilic and can be alkylated or oxidized. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of its substituents (the carboxylic acid and the butoxy group).

The presence of the 2-butoxy group (-O-CH₂CH₂CH₂CH₃) introduces specific properties that can be advantageous in synthesis. It increases the molecule's lipophilicity, which can enhance its solubility in organic solvents commonly used in synthesis. Furthermore, the butoxy group exerts steric and electronic effects on the pyridine ring, potentially influencing the regioselectivity of subsequent reactions. As a building block, 2-Butoxy-nicotinic acid allows for the direct incorporation of the butoxy-substituted pyridine moiety into a larger target molecule, streamlining the synthetic route and avoiding the need to introduce the butoxy group in a separate step.

Development of Research Probes for Biological System Interrogation

Research probes are specialized molecules designed to detect, quantify, and visualize specific molecules or processes within biological systems. nih.gov While 2-Butoxy-nicotinic acid is not itself a probe, its core structure provides a promising scaffold for the development of such tools. The nicotinic acid framework is known to interact with various biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net This inherent biological recognition potential is the first key component of a research probe.

To function as a probe, the 2-Butoxy-nicotinic acid structure would require modification to include a reporter group. This could be:

A fluorophore for fluorescent imaging.

A biotin tag for affinity-based purification.

A radioisotope for radiographic detection.

A photo-crosslinking group to permanently label interacting proteins.

The butoxy group could play a crucial role in the properties of a potential probe by influencing its pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and its distribution within tissues. By attaching a reporter group, researchers could potentially create probes to study the location and function of receptors or enzymes that recognize the nicotinic acid structure.

Exploration of Applications in Agrochemical Research (e.g., Herbicides, Insecticides)

The pyridine motif, a core component of nicotinic acid, is found in numerous commercially successful agrochemicals. usda.gov Consequently, derivatives of nicotinic acid are an active area of research for the discovery of new herbicides, insecticides, and fungicides. nih.govusda.gov

Research has demonstrated that modifications to the nicotinic acid scaffold can lead to potent herbicidal activity. For instance, a series of N-(aryloxy)-2-chloronicotinamides, synthesized from nicotinic acid, showed excellent herbicidal effects against bentgrass and duckweed. usda.gov One particular compound from this study, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be significantly more potent than the commercial herbicide clomazone (B1669216) against duckweed. usda.gov

The role of the butoxy group in 2-Butoxy-nicotinic acid would be to modify the physicochemical properties of the molecule, primarily its lipophilicity. This is a critical parameter for agrochemicals, as it affects their absorption by plants, their movement within the plant (translocation), and their environmental fate. By adjusting the lipophilicity, it is possible to optimize the efficacy and selectivity of the potential herbicide or insecticide. Although direct studies on the agrochemical properties of 2-Butoxy-nicotinic acid are not widely published, its structure fits the profile of a promising lead compound for further derivatization and screening. The use of related compounds like 2-butoxyethanol (B58217) in herbicide formulations further underscores the relevance of the butoxy moiety in this field. wikipedia.orgnih.govwho.int

| Nicotinic Acid Derivative | Target Weed | Observed Activity | Reference |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed (Lemna paucicostata) | Excellent herbicidal activity with an IC50 value of 7.8 µM. | usda.gov |

| N-(aryloxy)-2-chloronicotinamides (various) | Bentgrass (Agrostis stolonifera) | Excellent herbicidal activity at a concentration of 100 µM. | usda.gov |

| 2-(trifluoromethyl) nicotinic acid derivatives | General Agrochemicals | Synthesized as part of research into fluorine-containing agrochemicals. | nih.gov |

Potential in Material Science and Sensor Development

The functional groups within 2-Butoxy-nicotinic acid also suggest potential applications in material science and the development of chemical sensors. The pyridine nitrogen atom and the oxygen atoms of the carboxylate group are excellent ligands for coordinating with metal ions. nih.gov This property could be exploited in several ways:

Coordination Polymers and Metal-Organic Frameworks (MOFs): 2-Butoxy-nicotinic acid could serve as an organic linker to construct MOFs. These materials have highly ordered, porous structures and are being investigated for applications in gas storage, catalysis, and separation. The butoxy group could influence the final structure and pore environment of the MOF.

Anti-Corrosion Agents: Nicotinic acid itself has been shown to act as an anti-corrosion agent for mild steel. nih.gov The 2-Butoxy-nicotinic acid molecule could potentially form a protective film on metal surfaces, with the pyridine and carboxylate groups binding to the metal and the hydrophobic butoxy chains repelling water and corrosive agents.

Chemical Sensors: The metal-binding capability could be harnessed to create chemical sensors. For example, the molecule could be incorporated into a polymer matrix or attached to a surface. Upon binding to a specific metal ion, a detectable change, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor), could be produced.

While these applications are largely speculative at this stage, they are based on the known chemical properties of the functional groups present in 2-Butoxy-nicotinic acid. Further research would be needed to synthesize and characterize these potential new materials and sensors.

Future Directions and Emerging Research Avenues for 2 Butoxy Nicotinic Acid

The exploration of 2-Butoxy-nicotinic acid and its derivatives is entering a new phase, driven by technological advancements and novel scientific approaches. Future research is poised to unlock a deeper understanding of its chemical properties and biological potential. Key emerging avenues include the integration of computational methods, advanced analytical techniques, stereoselective chemistry, innovative delivery systems, and broader target identification strategies. These directions promise to accelerate the investigation of this compound for novel research applications.

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for 2-Butoxy-nicotinic acid?

- Methodology : Perform dose-response assays (e.g., IC₅₀ in cell lines) under standardized conditions (pH, serum content). Use multivariate analysis to isolate variables like solvent choice (DMSO vs. ethanol) or incubation time. Compare with structurally analogous compounds (e.g., 2-Chloronicotinic acid) to identify substituent-specific effects. Publish raw datasets in open repositories for reproducibility .

Q. What computational strategies predict the interaction of 2-Butoxy-nicotinic acid with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or NADPH oxidase. Validate predictions with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent effects (e.g., butoxy chain length) with activity. Cross-reference with crystallographic data from the Protein Data Bank .

Q. How do environmental factors influence the stability of 2-Butoxy-nicotinic acid in aqueous solutions?

- Methodology : Conduct accelerated stability studies under UV light, oxidative (H₂O₂), and hydrolytic conditions. Quantify degradation products via LC-MS/MS. Apply Arrhenius kinetics to predict shelf-life. Compare degradation pathways with related esters (e.g., butoxy acetate derivatives) to identify moiety-specific vulnerabilities .

Methodological Best Practices

- Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, catalyst) efficiently. Include negative controls (e.g., unsubstituted nicotinic acid) and triplicate measurements .

- Data Analysis : Employ tools like R or Python for statistical validation (ANOVA, t-tests). Address clustered data (e.g., repeated measurements) using mixed-effects models .

- Ethical Compliance : Follow OECD guidelines for ecotoxicology studies (e.g., Daphnia magna assays) if assessing environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.